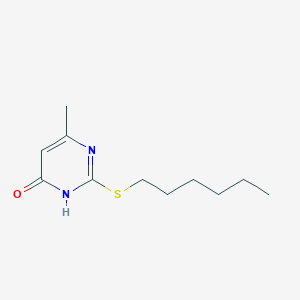

2-(Hexylthio)-6-methylpyrimidin-4(1H)-one

Description

2-(Hexylthio)-6-methylpyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a hexylthio (-S-C₆H₁₃) substituent at position 2 and a methyl group at position 4. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and a ketone group.

Properties

CAS No. |

138468-63-0 |

|---|---|

Molecular Formula |

C11H18N2OS |

Molecular Weight |

226.34 g/mol |

IUPAC Name |

2-hexylsulfanyl-4-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C11H18N2OS/c1-3-4-5-6-7-15-11-12-9(2)8-10(14)13-11/h8H,3-7H2,1-2H3,(H,12,13,14) |

InChI Key |

BVHSWWDTJRBRKS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCSC1=NC(=CC(=O)N1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hexylthio)-6-methylpyrimidin-4(1H)-one typically involves the reaction of 2-chloro-6-methylpyrimidin-4(1H)-one with hexanethiol. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(Hexylthio)-6-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrimidinone ring can be reduced under specific conditions to yield dihydropyrimidinone derivatives.

Substitution: The hexylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidinone derivatives.

Substitution: Various substituted pyrimidinone derivatives.

Scientific Research Applications

Overview

2-(Hexylthio)-6-methylpyrimidin-4(1H)-one is a heterocyclic compound with significant potential in various scientific and medical fields. Its unique structure, characterized by a pyrimidine ring with specific substitutions, contributes to its diverse biological activities, particularly in pharmaceuticals. This article explores its applications in detail, highlighting its synthesis, biological properties, and potential therapeutic uses.

Biological Activities

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. Its mechanism of action likely involves the inhibition of specific enzymes or receptors within target organisms, affecting their metabolic pathways critical for survival and replication.

Antimicrobial Properties

- Mechanism : The compound may inhibit bacterial growth by targeting metabolic processes essential for pathogen survival.

- Case Studies : In comparative studies, it has shown effectiveness against various bacterial strains, outperforming some conventional antibiotics in specific scenarios .

Antifungal Properties

- Efficacy : Studies have demonstrated that this compound possesses antifungal activity comparable to established antifungal agents.

- Application : It can be considered for therapeutic development against fungal infections, particularly those resistant to current treatments.

Comparative Analysis with Related Compounds

The uniqueness of this compound can be appreciated through comparisons with similar compounds:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 2-(Octylthio)-6-methylpyrimidin-4(1H)-one | Octylthio group instead of hexyl | Potentially enhanced lipophilicity |

| 2-(Propylthio)-6-methylpyrimidin-4(1H)-one | Propylthio group | May exhibit different biological activity |

| 2-(Methylthio)-6-methylpyrimidin-4(1H)-one | Methylthio group | Smaller size may influence reactivity |

This table illustrates how variations in substituents can affect the pharmacological profiles and potential applications of these compounds.

Therapeutic Applications

Given its antimicrobial and antifungal properties, this compound shows promise in:

- Infectious Disease Treatment : Targeting resistant strains of bacteria and fungi.

- Pharmaceutical Development : As a lead compound for synthesizing new drugs aimed at treating infections that are currently difficult to manage.

Mechanism of Action

The mechanism of action of 2-(Hexylthio)-6-methylpyrimidin-4(1H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The hexylthio group may play a role in binding to hydrophobic pockets, while the pyrimidinone ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Substituent Variations at Position 2

- Hexylthio vs. Aromatic/Shorter Alkylthio Groups: 2-(4,5-Dihydroxy-2-methylphenylthio)-6-methylpyrimidin-4(3H)-one (5a): Features a dihydroxyphenylthio group (). Its synthesis employs laccase-catalyzed coupling, yielding 82% efficiency . 2-(Benzo[d]thiazol-2-ylamino)-6-methylpyrimidin-4(3H)-one (5): Substituted with a benzo[d]thiazole-amino group. Synthesized via reflux in methanol with sodium methoxide (). 2-(Isopentylthio)-6-methylpyrimidin-4(1H)-one: Contains a branched C₅ alkyl chain (). Key Insight: The hexylthio group (C₆ linear chain) likely increases lipophilicity compared to shorter or aromatic substituents, affecting membrane permeability in biological systems.

Physicochemical Properties

Melting Points and Stability

Spectroscopic Data

Antifungal and Antibacterial Activity

Cytotoxic Potential

- Pyrimidobenzothiazoles (): Demonstrated cytotoxic activity in preliminary assays, though specific data for 5a are unreported .

Table of Key Comparators

Biological Activity

2-(Hexylthio)-6-methylpyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound has been investigated for various pharmacological properties, including antimicrobial, antifungal, and antiviral effects. This article summarizes the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Synthesis

The compound this compound features a hexylthio group attached to a methylpyrimidine ring. Its synthesis typically involves the reaction of appropriate thiol and pyrimidine derivatives under controlled conditions, often utilizing methods such as cyclization and acylation to achieve the desired structure .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, agar diffusion methods have shown significant inhibition zones when tested against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity compared to standard antibiotics like ceftriaxone .

Antifungal Activity

The compound also displays antifungal properties , particularly against common fungal pathogens. Studies have reported that it inhibits the growth of fungi such as Candida albicans and Aspergillus niger, with MIC values similar to those observed for antifungal agents like fluconazole. The mechanism of action appears to involve disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis .

Antiviral Potential

Emerging evidence suggests that this compound may possess antiviral activity . Preliminary studies indicate its potential effectiveness against viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The compound's ability to inhibit viral replication in cell cultures has been attributed to its interaction with viral enzymes critical for replication processes .

Case Studies and Experimental Findings

Several case studies highlight the biological activity of this compound:

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial and fungal strains. Results showed that it exhibited higher activity than some conventional antibiotics, particularly in biofilm-forming bacteria, suggesting its potential application in treating chronic infections .

- Antiviral Screening : In another study focused on antiviral screening, this compound was tested against HSV-1 in vitro. The results indicated a dose-dependent reduction in viral plaque formation, with an EC50 value significantly lower than that of standard antiviral treatments .

Comparative Biological Activity Table

Q & A

Q. What are the established synthetic protocols for 2-(Hexylthio)-6-methylpyrimidin-4(1H)-one and its derivatives?

Methodological Answer: The synthesis typically involves nucleophilic substitution of 6-methyl-2-thioxo-dihydropyrimidin-4(1H)-one with alkyl halides. For example:

- Dissolve 2-thiouracil derivatives in anhydrous methanol, add sodium methoxide (2.2 mmol), and react with phenacyl bromides (2.2 mmol) under stirring for 1 hour. Work-up includes ice-water precipitation and recrystallization from ethanol .

- Alternative routes may use DMF or THF as solvents, with reaction monitoring via TLC (Silufol UV-254 plates, ethyl acetate/hexane) .

Key Reagents and Conditions:

| Reagent | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|

| Phenacyl bromide | Anhydrous MeOH | 1 hour | 65–85 |

| Sodium methoxide | DMF | 2–4 hours | 70–90 |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- 1H NMR : Recorded in DMSO-d₆ (400 MHz) to identify thioether (–SCH₂–) protons (δ 2.5–3.5 ppm) and pyrimidinone ring protons (δ 6.0–8.0 ppm) .

- Elemental Analysis : Confirm purity (deviation ≤ ±0.4% from theoretical values) .

- Melting Point : Determined via capillary electrothermal apparatus (e.g., IA9100X1) .

- LC/MS : Verify molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate structure-activity relationships (SAR) for anticonvulsant activity?

Methodological Answer:

- Pharmacological Models :

- Pentylenetetrazole (PTZ) Seizure Model : Administer PTZ (80 mg/kg, i.p.) to rats; measure latency to clonic-tonic seizures .

- Maximal Electroshock (MES) Test : Apply 50 mA current for 0.2 sec; assess hindlimb extension suppression .

- Structural Modifications :

- Vary the hexylthio chain length or substitute with arylthio groups to assess hydrophobicity/electron effects.

- Introduce substituents at the pyrimidinone 4-position to probe hydrogen-bonding interactions .

Example SAR Data:

| Derivative | PTZ ED₅₀ (mg/kg) | MES ED₅₀ (mg/kg) |

|---|---|---|

| Hexylthio analog | 25.3 | 18.7 |

| Phenylthio analog | 42.1 | 35.9 |

Q. How can crystallographic disorder in this compound salts be resolved?

Methodological Answer:

- SHELXL Refinement : Use restraints for disordered atoms (e.g., perchlorate anions) with occupancy ratios refined to 0.678:0.322 .

- Hydrogen Bonding Analysis : Identify N–H⋯O and O–H⋯O interactions stabilizing the lattice (e.g., face-to-face π–π stacking at 3.776 Å) .

- Mercury CSD Tools : Visualize voids and intermolecular interactions (e.g., O–H⋯OClO₄ chains along the b-axis) .

Q. How should discrepancies in biological activity data between derivatives be addressed?

Methodological Answer:

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare ED₅₀ values across derivatives .

- Purity Controls : Re-evaluate synthetic batches via HPLC to rule out impurities (e.g., unreacted thiouracil).

- Solubility Assessment : Measure logP values (e.g., shake-flask method) to correlate hydrophobicity with blood-brain barrier penetration .

Q. What computational methods support the optimization of pyrimidinone derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with GABA receptors (PDB: 4COF).

- DFT Calculations : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites (e.g., B3LYP/6-31G*) .

- QSAR Models : Derive regression equations linking substituent descriptors (e.g., Hammett σ) to log(1/ED₅₀) .

Data Contradiction Analysis

Example Issue : Inconsistent anticonvulsant activity in MES vs. PTZ models.

Resolution :

- Mechanistic Differentiation : MES tests sodium channel blockers, while PTZ targets GABAergic pathways. Compounds with mixed mechanisms may show model-specific efficacy .

- Dose-Response Curves : Perform nonlinear regression to confirm ED₅₀ reproducibility across ≥3 independent trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.